molecular formula C16H13ClN2S B2518931 1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 519150-54-0

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B2518931
CAS No.: 519150-54-0
M. Wt: 300.8
InChI Key: DRCZQXMXMILRTM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring a tetrahydroisoquinoline core substituted with a sulfanyl (-SH) group, a nitrile (-CN) group, and a 2-chlorophenyl ring. The 2-chlorophenyl substituent enhances lipophilicity and may influence binding interactions in biological systems, while the sulfanyl and nitrile groups contribute to reactivity and hydrogen-bonding capabilities .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-14-8-4-3-7-12(14)15-11-6-2-1-5-10(11)13(9-18)16(20)19-15/h3-4,7-8H,1-2,5-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCZQXMXMILRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Scaffold: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Addition of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction using thiol reagents.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

  • Structural Difference : The chlorine atom is positioned at the meta (3rd) position of the phenyl ring instead of the ortho (2nd) position.
  • Key Data :
    • Molecular Formula: C₁₆H₁₃ClN₂S
    • Molecular Weight: 300.8 g/mol
    • Purity: ≥95% (discontinued product) .
  • However, its discontinued commercial status suggests challenges in synthesis or stability .

1-(3,5-Dimethylpyrazol-1-yl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

  • Structural Difference : A 3,5-dimethylpyrazolyl group replaces the 2-chlorophenyl ring.
  • Key Data: Synthesized via refluxing thione derivatives with acetylacetone in ethanol, yielding precursors for further heterocyclic modifications .
  • Implications : The pyrazolyl group introduces additional hydrogen-bonding sites and aromaticity, which may enhance interactions with biological targets such as enzymes or nucleic acids. Its utility as a precursor highlights its versatility in medicinal chemistry .

1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

  • Structural Difference : A 2-phenylethyl chain replaces the 2-chlorophenyl group.
  • Key Data :
    • Molecular Formula: C₁₈H₁₈N₂S
    • Predicted Collision Cross Section (CCS): 167.1–181.1 Ų (varies with adducts) .
  • Implications : The phenylethyl substituent increases molecular weight and hydrophobicity, which could improve membrane permeability but reduce aqueous solubility. The CCS data suggest compact conformations in gas-phase studies, relevant for mass spectrometry-based analyses .

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Structural Difference: A tetrahydroquinoline core replaces the tetrahydroisoquinoline scaffold, with additional fluorine substitution.
  • Key Data :
    • Molecular Formula: C₂₃H₁₈ClFN₂S
    • InChI: InChI=1S/C23H18ClFN2S/c24-19-10-6-11-20(25)18(19)14-28-23-17(13-26)22(15-7-2-1-3-8-15)16-9-4-5-12-21(16)27-23/h1-3,6-8,10-11H,4-5,9,12,14H2 .
  • Implications: The tetrahydroquinoline core and fluorine atom may enhance metabolic stability and electronic properties, making this analog suitable for fluorophore or drug design applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CCS (Ų) [M+H]+
Target Compound C₁₆H₁₂ClN₂S 299.8 2-Chlorophenyl N/A
3-Chlorophenyl Analog C₁₆H₁₃ClN₂S 300.8 3-Chlorophenyl N/A
2-Phenylethyl Analog C₁₈H₁₈N₂S 294.4 2-Phenylethyl 167.1
Tetrahydroquinoline Derivative C₂₃H₁₈ClFN₂S 432.9 2-Chloro-6-fluorophenyl N/A

Biological Activity

1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, including its anticancer, antimicrobial, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H14ClN1S\text{C}_{15}\text{H}_{14}\text{ClN}_1\text{S}

This compound features a tetrahydroisoquinoline core with a chlorophenyl group and a sulfanyl substituent that are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

Anticancer Activity

Recent studies have demonstrated that THIQ derivatives exhibit significant anticancer properties. For instance, certain analogs have shown potent cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : A549 (lung cancer) and MCF7 (breast cancer).
  • IC50 Values : Some derivatives have shown IC50 values as low as 0.155 µM against A549 cells and 0.170 µM against MCF7 cells, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of THIQ compounds has been explored extensively. Studies indicate:

  • Bacterial Strains Tested : Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • Mechanism : The presence of the sulfanyl group enhances interaction with bacterial enzymes, leading to increased antibacterial activity .

Enzyme Inhibition

THIQ derivatives have also been investigated for their enzyme inhibitory properties:

  • Enzymes Targeted : Acetylcholinesterase and urease.
  • Inhibition Potency : Some compounds displayed strong inhibitory effects on urease, which is relevant in treating urinary infections .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Mechanism Study :
    • Methodology : Flow cytometry and Annexin V-FITC assays were employed to assess apoptosis in cancer cells.
    • Findings : The compound induced significant apoptosis and cell cycle arrest at specific phases (G2/M for A549 and S phase for MCF7) with substantial increases in apoptotic markers .
  • Antimicrobial Testing :
    • Setup : Various bacterial strains were exposed to different concentrations of the compound.
    • Results : The compound exhibited varying degrees of antimicrobial activity, confirming its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

The structural modifications of THIQ compounds significantly influence their biological activities. Key findings include:

SubstituentEffect on Activity
ChlorophenylEnhances anticancer potency
SulfanylIncreases enzyme inhibition
CarbonitrileContributes to overall stability

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